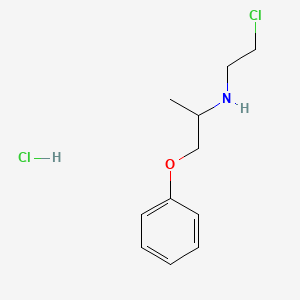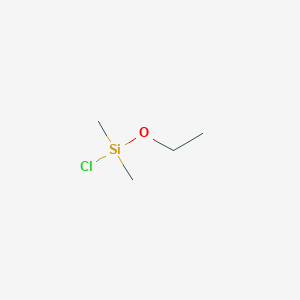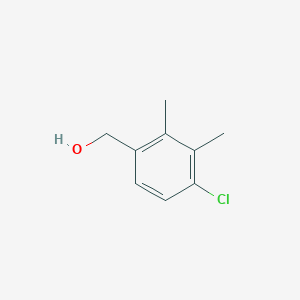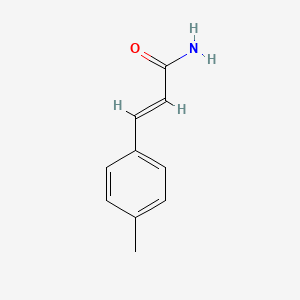
4-Methylcinnamamide
Descripción general
Descripción
4-Methylcinnamamide is a chemical compound that belongs to the family of cinnamamides. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has gained attention in the scientific community due to its various applications in different fields.
Mecanismo De Acción
The mechanism of action of 4-methylcinnamamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators such as prostaglandins. It has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In an in vitro study, it was reported to inhibit the proliferation of human colon cancer cells. In another study, it was reported to inhibit the growth of Staphylococcus aureus, a common bacterial pathogen. In an in vivo study, it was reported to reduce the severity of inflammation in a mouse model of colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methylcinnamamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-methylcinnamamide. One direction is the synthesis of novel derivatives with improved properties such as solubility and bioactivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Furthermore, the use of this compound as a monomer for the synthesis of polymers and MOFs with novel applications is also an area of interest for future research.
Conclusion
In summary, this compound is a versatile compound with various applications in different fields. Its synthesis method is relatively easy, and it can be obtained from commercial sources. Its mechanism of action is not fully understood, but it has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Its advantages and limitations for lab experiments have been discussed, and several future directions for research have been proposed.
Aplicaciones Científicas De Investigación
4-Methylcinnamamide has been extensively studied for its various applications in different fields. In the pharmaceutical industry, it has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In the field of materials science, it has been used as a monomer for the synthesis of polymers with various applications such as drug delivery systems and electronic devices. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Propiedades
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFIMWWDJRWMHJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B3247892.png)


![3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3247912.png)
![Ethanone, 1-[2-[2-[(1-methylethyl)amino]cyclopropyl]-1-pyrrolidinyl]-](/img/structure/B3247927.png)
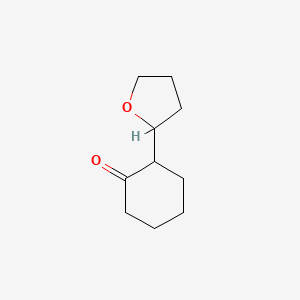
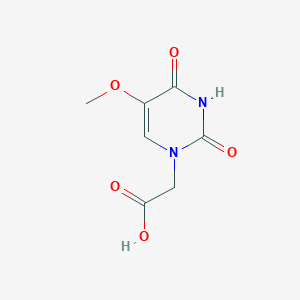

![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)
